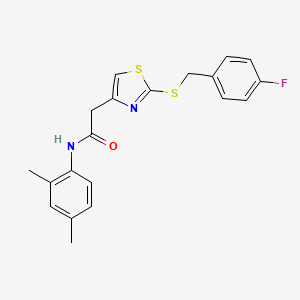
N-(2,4-dimethylphenyl)-2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,4-dimethylphenyl)-2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)acetamide is a useful research compound. Its molecular formula is C20H19FN2OS2 and its molecular weight is 386.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(2,4-dimethylphenyl)-2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities, including anticancer, antimicrobial, and antiviral properties. This article synthesizes current knowledge on its biological activity, synthesis methods, and structure-activity relationships (SAR).
Chemical Structure and Synthesis
The compound can be described by its IUPAC name: N-(2,4-dimethylphenyl)-2-[2-[(4-fluorophenyl)sulfanylmethyl]-thiazol-4-yl]acetamide. The synthesis typically involves several steps:
- Formation of Thiazole Ring : The thiazole moiety is synthesized through condensation reactions involving thioketones and appropriate aldehydes.
- Introduction of Fluorobenzyl Thioether : This is achieved via nucleophilic substitution reactions where the thiazole is reacted with 4-fluorobenzyl thiol.
- Acylation : The final acylation step involves the reaction of the thiazole derivative with 2,4-dimethylphenyl acetic acid under suitable conditions.
Anticancer Activity
Research indicates that compounds containing thiazole rings exhibit significant anticancer properties. For example, derivatives similar to this compound have shown promising results in various cancer cell lines:
- IC50 Values : Compounds with similar structures have demonstrated IC50 values ranging from 1.61 µg/mL to higher concentrations depending on the specific modifications to the thiazole and phenyl groups .
- Mechanism of Action : The anticancer effects are often attributed to the ability of these compounds to induce apoptosis and inhibit cell proliferation through interactions with specific molecular targets such as Bcl-2 proteins .
Antimicrobial Activity
The compound's potential as an antimicrobial agent has been explored in various studies:
- Inhibition Studies : Similar thiazole derivatives have shown significant antibacterial activity against strains like Staphylococcus aureus and Escherichia coli, often comparable to standard antibiotics .
- Structure Activity Relationship (SAR) : Modifications at specific positions on the phenyl ring significantly affect antimicrobial potency; electron-donating groups enhance activity .
Antiviral Activity
Recent studies have begun to investigate the antiviral potential of thiazole-based compounds:
- Targeting Viral Proteins : Compounds have been noted for their ability to inhibit viral proteases, which are crucial for viral replication .
- Comparative Efficacy : Some derivatives have shown improved efficacy over traditional antiviral agents in vitro .
Case Studies and Research Findings
Several studies highlight the biological activity of thiazole derivatives:
- Anticancer Efficacy : A study demonstrated that a series of thiazole compounds exhibited cytotoxic effects on various cancer cell lines, with some achieving IC50 values significantly lower than those of established chemotherapeutics .
- Antimicrobial Testing : In another study, new thiazole derivatives were synthesized and tested against multiple bacterial strains, showing promising results that suggest their potential as alternative antimicrobial agents .
- Antiviral Screening : Research focusing on thiazole-containing compounds revealed their ability to inhibit specific viral enzymes, indicating a potential role in antiviral drug development .
Propiedades
IUPAC Name |
N-(2,4-dimethylphenyl)-2-[2-[(4-fluorophenyl)methylsulfanyl]-1,3-thiazol-4-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN2OS2/c1-13-3-8-18(14(2)9-13)23-19(24)10-17-12-26-20(22-17)25-11-15-4-6-16(21)7-5-15/h3-9,12H,10-11H2,1-2H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCOVMXRTMHYGPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CC2=CSC(=N2)SCC3=CC=C(C=C3)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













